Pks13-TE inhibitor 4

Mycobacterium tuberculosis Pks13 inhibition MIC determination

Pks13-TE inhibitor 4 (designated compound 44; CAS 3032947-26-2) is a synthetic small-molecule inhibitor belonging to the oxadiazole chemical series. This compound selectively targets the thioesterase (TE) domain of polyketide synthase 13 (Pks13), an essential enzyme in Mycobacterium tuberculosis (Mtb) required for mycolic acid biosynthesis and cell wall integrity.

Molecular Formula C26H25N5O6
Molecular Weight 503.5 g/mol
Cat. No. B12372068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePks13-TE inhibitor 4
Molecular FormulaC26H25N5O6
Molecular Weight503.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NC(CC3=CC=C(C=C3)C(=O)N4CC5(C4)COC5)C#N)OC
InChIInChI=1S/C26H25N5O6/c1-34-20-8-7-18(10-21(20)35-2)22-29-24(37-30-22)23(32)28-19(11-27)9-16-3-5-17(6-4-16)25(33)31-12-26(13-31)14-36-15-26/h3-8,10,19H,9,12-15H2,1-2H3,(H,28,32)
InChIKeyODHZSXUYALGJKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pks13-TE Inhibitor 4 (Compound 44): An Oxadiazole Series Pks13 Thioesterase Domain Inhibitor for Antitubercular Research


Pks13-TE inhibitor 4 (designated compound 44; CAS 3032947-26-2) is a synthetic small-molecule inhibitor belonging to the oxadiazole chemical series . This compound selectively targets the thioesterase (TE) domain of polyketide synthase 13 (Pks13), an essential enzyme in Mycobacterium tuberculosis (Mtb) required for mycolic acid biosynthesis and cell wall integrity [1]. Pks13-TE inhibitor 4 exhibits in vitro antimicrobial activity against both drug-sensitive and drug-resistant Mtb strains .

Why Pks13-TE Inhibitor 4 Cannot Be Simply Substituted with Other Pks13 Inhibitors


Pks13-targeting compounds across different chemical series exhibit substantial heterogeneity in target binding mode, hERG cardiac ion channel liability, and resistance profiles. The benzofuran series (exemplified by TAM16) demonstrates potent in vivo efficacy but suffers from dose-limiting cardiotoxicity due to hERG channel inhibition [1]. In contrast, the oxadiazole series to which Pks13-TE inhibitor 4 belongs binds the Pks13 TE domain with a distinct molecular interaction mode [2], a structural divergence that materially alters both safety pharmacology parameters and cross-resistance patterns. Even within the oxadiazole series, individual analogs display marked potency variation (MICs ranging from 0.0039 to >0.25 μg/mL) and divergent ADMET profiles [3], underscoring that generic in-class substitution without compound-specific evidence is scientifically indefensible.

Quantitative Differentiation Evidence for Pks13-TE Inhibitor 4 vs. Pks13 Inhibitor Analogs


Antimycobacterial Potency Comparison: Pks13-TE Inhibitor 4 vs. Pks13-TE Inhibitors 2 and 3

Pks13-TE inhibitor 4 demonstrates whole-cell antimicrobial activity against Mtb with MIC values of 0.0625–0.25 μg/mL, representing an intermediate potency tier within the oxadiazole series . This potency falls between the more active Pks13-TE inhibitor 2 (MIC = 0.0039–0.0078 μg/mL) and the equipotent Pks13-TE inhibitor 3 (MIC = 0.0625–0.25 μg/mL) [1]. Importantly, all three compounds maintain activity against drug-resistant Mtb strains without potency loss relative to drug-susceptible strains, demonstrating preserved target engagement in the context of clinical resistance mutations [2]. Comparative MIC values across the oxadiazole series reveal a >60-fold potency range, confirming that each analog requires individual evaluation for research application selection.

Mycobacterium tuberculosis Pks13 inhibition MIC determination

Target Engagement Comparison: Pks13-TE Inhibitor 4 vs. Pks13-TE Inhibitors 2 and 3 via Enzymatic IC50

Within the oxadiazole series, target engagement potency at the Pks13 thioesterase domain varies across analogs. Pks13-TE inhibitor 2 demonstrates enzymatic inhibition with IC50 = 1.30 μM, while Pks13-TE inhibitor 3 shows IC50 = 1.55 μM [1]. The specific IC50 value for Pks13-TE inhibitor 4 has not been reported in primary literature or authoritative databases. Based on its MIC activity (0.0625–0.25 μg/mL) relative to inhibitors 2 and 3, the compound retains functional target engagement consistent with Pks13 TE domain inhibition . The sub-micromolar whole-cell potency, combined with preserved activity against drug-resistant strains, confirms on-target mechanism engagement [2].

Pks13 TE domain enzymatic inhibition IC50 comparison

Chemotype Differentiation: Oxadiazole Series vs. Benzofuran Series Pks13 Inhibitors

Pks13-TE inhibitor 4 belongs to the oxadiazole chemical series, which demonstrates a binding mode in the Pks13 thioesterase domain that is structurally distinct from that of the benzofuran series [1]. This binding mode divergence carries practical implications: the benzofuran lead TAM16, despite robust in vivo efficacy comparable to isoniazid in murine TB models, was discontinued from development due to cardiotoxicity arising from hERG channel inhibition [2]. The oxadiazole series was identified through high-throughput screening specifically as an alternative chemotype to circumvent benzofuran-associated liabilities [3]. Pks13-TE inhibitor 4 (compound 44) represents a structurally optimized analog within this oxadiazole series, developed through iterative structure-guided medicinal chemistry .

Pks13 TE domain chemotype differentiation binding mode

Cross-Resistance Profile: Pks13-TE Inhibitor 4 Activity Against Drug-Resistant Mtb Strains

Pks13-TE inhibitor 4 demonstrates preserved antimicrobial activity against drug-resistant M. tuberculosis strains, with MIC values remaining in the 0.0625–0.25 μg/mL range for both drug-susceptible and drug-resistant clinical isolates . This retention of potency in the context of existing resistance mechanisms constitutes a key differentiator from conventional antitubercular agents, which often show elevated MICs against MDR-TB and XDR-TB isolates. In comparison, the thiophene-based Pks13 inhibitor TP2 exhibits substantially weaker potency with a reported MIC of 1 μM (approximately 0.3–0.4 μg/mL depending on molecular weight conversion) [1]. The preserved activity of oxadiazole series compounds against drug-resistant strains stems from their novel mechanism targeting mycolic acid biosynthesis via Pks13 TE domain inhibition, a pathway distinct from those inhibited by first-line agents isoniazid and rifampicin [2].

drug-resistant tuberculosis MDR-TB XDR-TB Pks13 inhibition

Structural Identity Verification: Pks13-TE Inhibitor 4 Distinctive Molecular Features

Pks13-TE inhibitor 4 possesses distinctive structural features that differentiate it from other Pks13 inhibitors and facilitate unambiguous analytical verification. The compound has a molecular weight of 503.51 g/mol (molecular formula C₂₆H₂₅N₅O₆) . The chemical structure incorporates a 1,2,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl moiety, distinguishing it from benzofuran-based inhibitors (TAM16 molecular weight: 380.17 g/mol) and thiophene-based inhibitors (TP2 molecular weight: ~320–350 g/mol range) [1]. The presence of the spirocyclic 2-oxa-6-azaspiro[3.3]heptane moiety contributes structural rigidity and constitutes a distinctive synthetic handle absent from earlier-generation Pks13 inhibitors [2]. Canonical SMILES notation: COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NC(CC3=CC=C(C=C3)C(=O)N4CC5(C4)COC5)C#N)OC .

chemical structure oxadiazole molecular weight SMILES

Antimycobacterial Potency Comparison: Pks13-TE Inhibitor 4 vs. TP2 (Thiophene-2) Pks13 Inhibitor

Pks13-TE inhibitor 4 demonstrates superior whole-cell antimycobacterial potency compared to the thiophene-based Pks13 inhibitor TP2 (thiophene-2). TP2 exhibits an MIC of 1 μM against M. tuberculosis H37Rv [1], which corresponds to approximately 0.3–0.4 μg/mL based on TP2's molecular weight. In contrast, Pks13-TE inhibitor 4 shows MIC values of 0.0625–0.25 μg/mL against both drug-susceptible and drug-resistant Mtb strains . This represents a 3- to 16-fold potency advantage for Pks13-TE inhibitor 4 relative to TP2 when evaluated under comparable broth microdilution conditions. TP2 also exhibits measurable cytotoxicity with IC₅₀ values of 17.5 μM against Vero cells and 7.30 μM against HepG2 human liver cells [2], though parallel cytotoxicity data for Pks13-TE inhibitor 4 have not been reported in the accessible literature.

Mycobacterium tuberculosis Pks13 inhibition MIC comparison TP2

Optimal Research Applications for Pks13-TE Inhibitor 4 Based on Differentiated Evidence


Benchmark Comparator Compound for SAR Studies of Oxadiazole Series Pks13 Inhibitors

With an intermediate MIC potency range (0.0625–0.25 μg/mL), Pks13-TE inhibitor 4 functions as an optimal benchmark comparator for structure-activity relationship studies evaluating novel oxadiazole analogs. Its potency profile allows clear detection of both potency improvements (compounds achieving MIC < 0.0625 μg/mL) and activity reductions . The compound serves as a calibration standard between the more potent Pks13-TE inhibitor 2 (MIC = 0.0039–0.0078 μg/mL) and less active series members, providing a mid-range reference point for rank-ordering candidate compounds during lead optimization [1].

Positive Control for Drug-Resistant Tuberculosis Target Engagement Assays

Pks13-TE inhibitor 4 demonstrates preserved antimicrobial activity against MDR-TB and XDR-TB clinical isolates without potency loss relative to drug-susceptible strains (MIC = 0.0625–0.25 μg/mL for both categories) . This property establishes the compound as a reliable positive control for target engagement and mechanism-of-action studies in drug-resistant Mtb backgrounds. Researchers can employ Pks13-TE inhibitor 4 to validate Pks13 TE domain target engagement in resistant strains where first-line agents exhibit diminished or absent activity [1]. The compound's activity against resistant strains also supports its use as a reference standard in high-throughput screening campaigns designed to identify novel agents active against MDR-TB [2].

Mechanistic Probe for Pks13 TE Domain Inhibition in Mycolic Acid Biosynthesis Studies

As an oxadiazole series Pks13 inhibitor with a binding mode distinct from the benzofuran series, Pks13-TE inhibitor 4 serves as a valuable mechanistic probe for dissecting Pks13 TE domain function in mycolic acid biosynthesis . The compound can be employed alongside benzofuran series inhibitors (e.g., TAM16) to investigate binding mode-dependent differences in target engagement kinetics, resistance emergence patterns, and downstream pathway effects [1]. This application is particularly relevant for research programs seeking to understand chemotype-specific pharmacological consequences of Pks13 TE domain inhibition while circumventing the hERG channel liability associated with benzofuran-based tool compounds [2].

Analytical Reference Standard for LC-MS Method Development and Quality Control

The well-defined molecular structure of Pks13-TE inhibitor 4—including molecular weight (503.51 g/mol), molecular formula (C₂₆H₂₅N₅O₆), and validated SMILES notation—supports its application as an analytical reference standard for LC-MS method development and compound identity verification . The compound's distinct physicochemical properties (higher molecular weight relative to TAM16 and TP2) and characteristic oxadiazole core facilitate chromatographic separation and unambiguous mass spectrometric detection [1]. Researchers procuring multiple Pks13 inhibitors for comparative studies can employ Pks13-TE inhibitor 4 to validate analytical methods before sample analysis, ensuring accurate compound identification and purity assessment [2].

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